molecular formula C19H22N2O4 B7052211 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one

2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one

Cat. No.: B7052211
M. Wt: 342.4 g/mol
InChI Key: LARAOMQWPVCDAP-UHFFFAOYSA-N
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Description

2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyranone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the pyranone ring, potentially converting it to a hydroxyl group.

  • Substitution: : The aromatic ring in the dimethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one is unique due to the presence of the methoxypyranone moiety, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-5-methoxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-5-4-6-15(14(13)2)20-7-9-21(10-8-20)19(23)17-11-16(22)18(24-3)12-25-17/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARAOMQWPVCDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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